

Ein umfassender Vergleich der PGK1-Inhibitoren Z57346765 und CHR-6494

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung: Ein detaillierter Leitfaden zur Leistung, zum Wirkmechanismus und zu den experimentellen Protokollen von zwei vielversprechenden Inhibitoren der Phosphoglyceratkinase 1 (PGK1), **Z57346765** und CHR-6494, mit besonderem Schwerpunkt auf ihrer Wirksamkeit gegen das klarzellige Nierenzellkarzinom (KIRC).

Einleitung

Die Phosphoglyceratkinase 1 (PGK1) ist ein Schlüsselenzym in der Glykolyse, das für die Energieversorgung von Krebszellen von entscheidender Bedeutung ist. Ihre Hemmung stellt eine vielversprechende Strategie zur Bekämpfung von Tumoren dar, die stark von der Glykolyse abhängig sind. In diesem Leitfaden werden zwei niedermolekulare Inhibitoren, **Z57346765** und CHR-6494, objektiv verglichen. Beide zielen auf PGK1 ab, zeigen jedoch unterschiedliche Wirksamkeiten und Wirkmechanismen. Dieser Vergleich stützt sich auf veröffentlichte experimentelle Daten, um Forschern eine fundierte Grundlage für ihre Arbeit zu bieten.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die wichtigsten quantitativen Leistungsdaten für **Z57346765** und CHR-6494 zusammen, die aus In-vitro- und In-vivo-Studien stammen.

Tabelle 1: In-vitro-Wirksamkeitsvergleich

Parameter	Z57346765	CHR-6494	Zelllinien
Durchschnittliche IC50 (Zellproliferation)	~30 µM	~1 µM	786-O, ACHN, OS-RC-2 (KIRC)
IC50 in 786-O-Zellen	26,59 µM	1,04 µM	Nierenzellkarzinom
IC50 in ACHN-Zellen	18,15 µM	0,94 µM	Nierenzellkarzinom
IC50 in OS-RC-2-Zellen	28,64 µM	1,10 µM	Nierenzellkarzinom
IC50 in HK-2-Zellen (normale Nierenzellen)	49,45 µM	1,33 µM	Normale Nierenzellen
Bindungsziel	ADP-Bindungstasche von PGK1	ADP-Bindungstasche von PGK1, Haspin-Kinase	-

IC50-Werte geben die Konzentration des Inhibitors an, die erforderlich ist, um das Zellwachstum um 50 % zu hemmen. Niedrigere Werte deuten auf eine höhere Wirksamkeit hin.

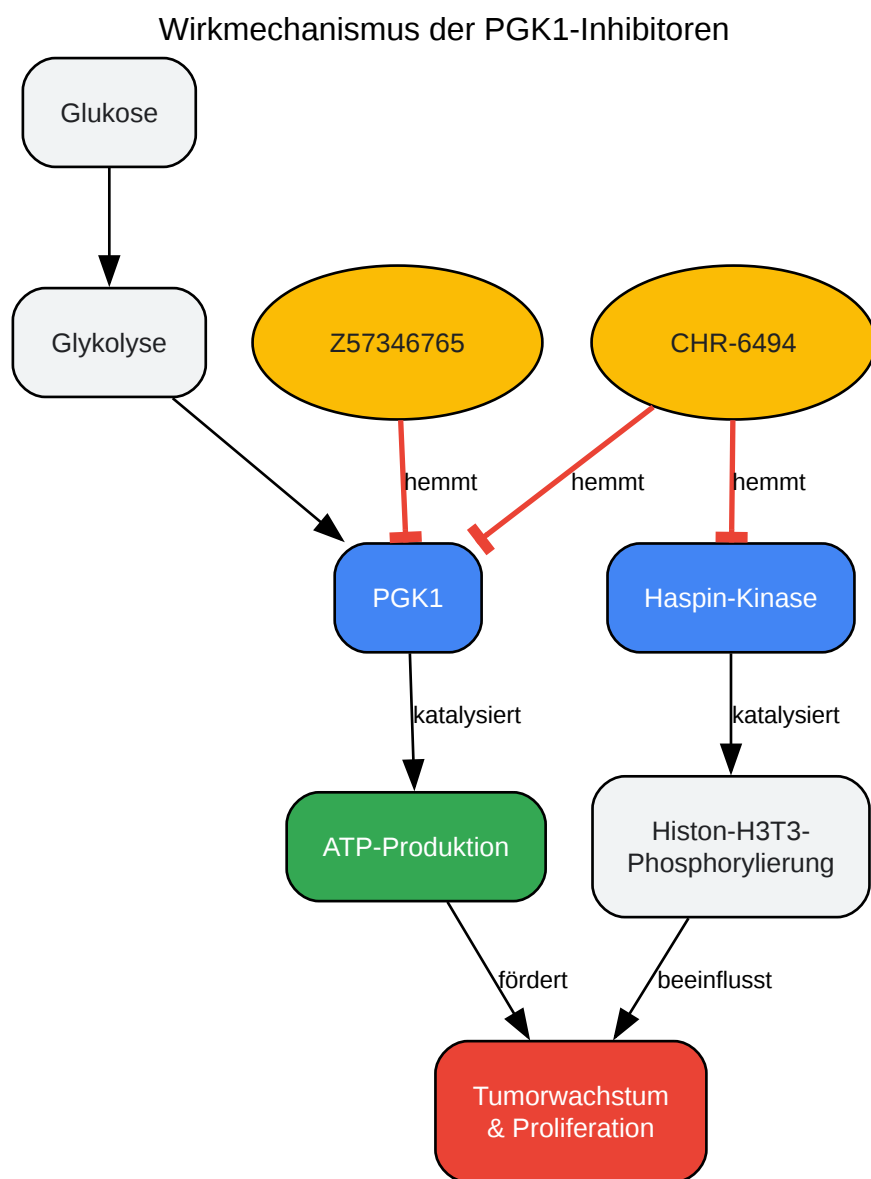
Tabelle 2: In-vivo-Wirksamkeitsvergleich (Xenograft-Modell mit Nacktmäusen)

Parameter	Z57346765	CHR-6494	Anmerkungen
Antitumor-Wirksamkeit	Wirksam	Wirksamer als Z57346765	Basierend auf der Reduzierung des Tumorzvolumens
Nebenwirkungen	Beobachtet	Weniger Nebenwirkungen als bei Z57346765	Basierend auf Beobachtungen während der Studie

Wirkmechanismen und Signalwege

Z57346765 und CHR-6494 hemmen beide die enzymatische Aktivität von PGK1, indem sie an deren ADP-Bindungstasche binden. Dies unterbricht den glykolytischen Fluss und entzieht den

Krebszellen eine wichtige Energiequelle. CHR-6494 weist jedoch einen dualen Wirkmechanismus auf, da es auch die Haspin-Kinase hemmt, was zu einer Unterdrückung der Histon-H3T3-Phosphorylierung führt. **Z57346765** hingegen beeinflusst die Expression von Genen, die mit dem Zellstoffwechsel, der DNA-Replikation und dem Zellzyklus in Verbindung stehen.[1]



[Click to download full resolution via product page](#)

Abbildung 1: Signalweg der PGK1-Inhibition.

Experimentelle Protokolle

Die folgenden Protokolle sind Zusammenfassungen der in der Primärliteratur beschriebenen Methoden.

PGK1-Enzymaktivitätsassay

Zwei Methoden wurden verwendet, um die hemmende Wirkung auf die PGK1-Aktivität zu bestätigen:

- ADP-Glo™ Kinase Assay (Promega): Dieser Assay misst die ATP-Produktion, die direkt von der PGK1-Aktivität abhängt ($1,3\text{-Bisphosphoglycerat} + \text{ADP} \rightleftharpoons 3\text{-Phosphoglycerat} + \text{ATP}$). Eine Verringerung des Leuchtsignals zeigt eine Hemmung von PGK1 an.[\[2\]](#)
- NADH-Verbrauchs-gekoppelter Assay: Die PGK1-Aktivität wird indirekt durch Messung des NADH-Verbrauchs in einer gekoppelten Reaktion bestimmt. Die Abnahme der Absorption bei 340 nm ist proportional zur PGK1-Aktivität.[\[2\]](#)

Zellproliferationsassay

- Zellkultur: KIRC-Zelllinien (786-O, ACHN, OS-RC-2) und eine normale Nierenzelllinie (HK-2) wurden in geeigneten Medien kultiviert.[\[2\]](#)
- Behandlung: Die Zellen wurden mit verschiedenen Konzentrationen von **Z57346765** oder CHR-6494 für 48 Stunden behandelt.[\[2\]](#)
- Messung: Die Zellviabilität wurde mittels eines Standard-Assays (z. B. MTT oder Resazurin) gemessen, um die IC50-Werte zu bestimmen.[\[2\]](#)

Koloniebildungsassay

- Aussaat: KIRC-Zellen wurden in geringer Dichte in 6-Loch-Platten ausgesät.
- Behandlung: Die Zellen wurden über einen längeren Zeitraum mit niedrigen Konzentrationen der Inhibitoren (156,3 nM CHR-6494 oder 10 µM **Z57346765**) behandelt.[\[2\]](#)
- Analyse: Nach der Inkubation wurden die Kolonien gefärbt und gezählt, um die langfristigen Auswirkungen der Inhibitoren auf das klonogene Wachstum zu bewerten.[\[2\]](#)

In-vivo-Xenograft-Modell

- Tiermodell: Nacktmäuse wurden subkutan mit KIRC-Zellen injiziert, um Tumore zu etablieren.
- Behandlung: Nach der Tumorbildung wurden die Mäuse in Gruppen eingeteilt und mit einer Trägerlösung, **Z57346765** oder CHR-6494 behandelt.
- Überwachung: Tumorzellen und Körpergewicht der Mäuse wurden regelmäßig überwacht, um die Wirksamkeit und Toxizität der Behandlung zu bewerten.
- Endpunkt: Am Ende der Studie wurden die Tumore entnommen und gewogen.

Experimenteller Arbeitsablauf zur Evaluierung von Inhibitoren

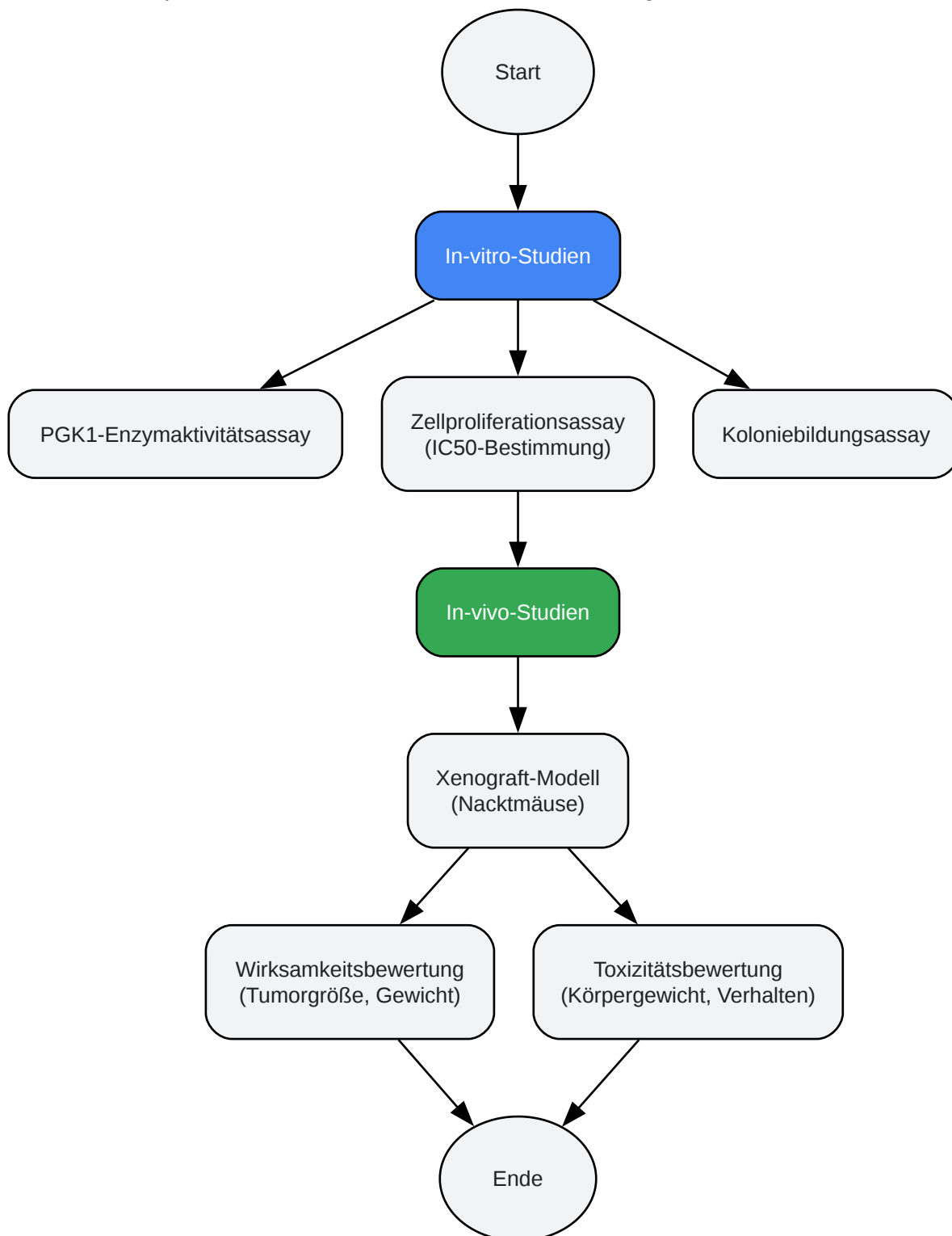
[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Fazit und Ausblick

Die vergleichende Analyse zeigt, dass sowohl **Z57346765** als auch CHR-6494 wirksame Inhibitoren von PGK1 sind, die das Wachstum von Nierenzellkarzinomzellen hemmen. CHR-6494 erweist sich in den untersuchten Modellen als der potentere der beiden Inhibitoren, was sich in deutlich niedrigeren IC50-Werten und einer überlegenen Antitumor-Aktivität in vivo bei geringeren Nebenwirkungen äußert.^[1]

Der duale Wirkmechanismus von CHR-6494, der sowohl auf PGK1 als auch auf die Haspin-Kinase abzielt, könnte zu seiner erhöhten Wirksamkeit beitragen. Im Gegensatz dazu scheint **Z57346765** spezifischer für PGK1 zu sein, was sich in seinen Auswirkungen auf die Genexpression widerspiegelt.

Für Forscher und Entwickler bietet CHR-6494 einen vielversprechenden Ausgangspunkt für die weitere Optimierung. Zukünftige Studien sollten die genauen Beiträge der PGK1- und Haspin-Hemmung zur Antitumorwirkung von CHR-6494 untersuchen und sein Potenzial in Kombination mit anderen Krebstherapien evaluieren. **Z57346765** bleibt ein wertvolles Werkzeug zur Untersuchung der spezifischen Rolle von PGK1 im Krebsstoffwechsel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ein umfassender Vergleich der PGK1-Inhibitoren Z57346765 und CHR-6494]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308717#vergleich-von-z57346765-mit-anderen-pgk1-inhibitoren-wie-chr-6494]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com